molecular formula C11H17ClN4O2S B1399189 3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1361115-27-6

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B1399189
CAS No.: 1361115-27-6
M. Wt: 304.8 g/mol
InChI Key: ZFADRZWMWYEFSV-UHFFFAOYSA-N
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Description

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C11H17ClN4O2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Sulfonamide Derivatives of Heterocyclic Compounds

    These compounds are notable for their biological activities. Sulfonamides, especially those with heterocyclic systems, demonstrate significant binding abilities to active sites of carbonic anhydrases, inhibiting their activity. This makes them targets for finding substances with specific biological activities (Komshina et al., 2020).

  • Antibacterial and Antiviral Applications

    Various sulfonamide derivatives have been synthesized with potential antibacterial and antiviral activities. These include novel heterocyclic compounds containing a sulfonamido moiety, which have shown promising results as antibacterial agents (Azab et al., 2013).

  • Antitumor Applications

    Some sulfonamide derivatives have been investigated for their potential use as antitumor drugs. These studies aim to create potent antitumor agents with low toxicity, utilizing sulfonamide as a parent compound (Huang et al., 2001).

Structural and Chemical Studies

  • Hirshfeld Surface Studies

    There are studies focused on the crystallographic analysis of similar compounds, like 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-Sulfonamide, providing insights into their molecular structure and interactions (Ganesha et al., 2021).

  • Complexation with Metal Ions

    Research into the complexation of sulfonamide derivatives with metal ions like Nickel (II) and Iron (II) has been conducted. These studies have implications for the use of these compounds in pharmaceutical and chemical industries (Orie et al., 2021).

Properties

IUPAC Name

3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)16-7-3-4-9(8-16)10-11(12)14-6-5-13-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFADRZWMWYEFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 3
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3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 4
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 5
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 6
3-(3-chloropyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.